molecular formula C19H17NO5 B1392555 3-Formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid CAS No. 1244855-45-5

3-Formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid

Cat. No. B1392555
M. Wt: 339.3 g/mol
InChI Key: UYTMKFGAMMCWAW-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.



Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including its reactivity with various reagents.



Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity or basicity, reactivity, etc.).


Scientific Research Applications

Synthesis of Complex Molecules

  • The compound has been used in synthesizing complex molecules like ellipticine, which involves the reaction of indole-2,3-dicarboxylic anhydride with triisopropoxytitanium, followed by deprotection and conversion processes (Miki, Hachiken, & Yanase, 2001).

Development of Hydroxyindole-Carboxylic Acids

  • It serves as a precursor in the synthesis of hydroxyindole-carboxylic acids, which have significance in biology and medicine, particularly in studying indole compound metabolism (Marchelli, Hutzinger, & Heacock, 1969).

Formation of Indole Derivatives

  • The chemical is utilized in creating indole derivatives like 4-, 6- and 7-formyl-1H-indole-2-carboxylates, which are valuable synthetic intermediates in various chemical transformations (Pete, Szöllösy, & Szokol, 2006).

Production of Indole-Benzimidazole Derivatives

  • Indole-3-carboxylic acids derived from it are employed in the synthesis of indole-benzimidazole derivatives, highlighting its utility in the creation of complex chemical structures (Wang, Liu, Xu, Jiang, & Kang, 2016).

Synthesis of Benzo[b]carbazole-Diones

  • It is a starting material in synthesizing benzo[b]carbazole-diones, showing its versatility in forming pharmacologically significant compounds (Miki, Tsuzaki, & Matsukida, 2002).

Creation of Antimicrobial Agents

Role in Plant Metabolism Studies

Development of Pharmacologically Active Indoles

Catalysis and Coupling Reactions

  • Its derivatives are used in Rh(III)-catalyzed coupling reactions, demonstrating its applicability in complex chemical synthesis (Zheng, Zhang, & Cui, 2014).

Safety And Hazards

This would involve a study of the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or theoretical studies.


Please consult with a professional chemist or a reliable source for accurate information. It’s also important to note that working with chemicals should always be done following proper safety protocols and under the supervision of a trained professional.


properties

IUPAC Name

3-formyl-6-methoxy-1-[(4-methoxyphenyl)methyl]indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-24-13-5-3-12(4-6-13)10-20-17-9-14(25-2)7-8-15(17)16(11-21)18(20)19(22)23/h3-9,11H,10H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTMKFGAMMCWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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